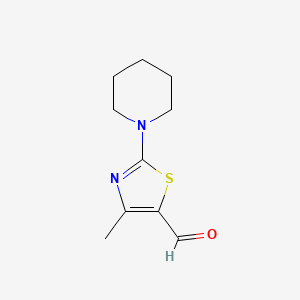

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLGMBBXTUOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368518 | |

| Record name | 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

730997-87-2 | |

| Record name | 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 4-Methyl-thiazole-5-carboxylate Ester to 4-Methyl-5-hydroxymethyl-thiazole

-

- Sodium borohydride (NaBH4) as the reducing agent.

- Aluminum chloride (AlCl3) as a Lewis acid catalyst.

- Solvent: Monoglyme.

- Temperature: -20 °C to 90 °C, typically starting at -10 °C and warming to 15-25 °C.

-

- Monoglyme is cooled to -10 °C.

- NaBH4 is added and stirred.

- AlCl3 is slowly added over 1 hour at -10 to +5 °C.

- The methyl ester of 4-methyl-thiazole-5-carboxylate is added gradually.

- Stirring continues for several hours at 15-25 °C.

- The reaction mixture is quenched with ice and concentrated hydrochloric acid.

- The pH is adjusted with sodium hydroxide, and the product is extracted with tetrahydrofuran (THF).

- Purification includes charcoal treatment and solvent removal.

-

- Yield: 55-60 g from 100 g of ester.

- Purity: 97-98% by HPLC.

This method replaces hazardous lithium aluminum hydride reductions with a safer NaBH4/AlCl3 system, allowing better control over hydrogen evolution and scalability.

Oxidation of 4-Methyl-5-hydroxymethyl-thiazole to 4-Methyl-5-formyl-thiazole

Two main oxidation methods are employed:

Method A: TEMPO/NaOCl/KBr Oxidation

-

- Oxidizing agent: Sodium hypochlorite (NaOCl) 12.5% w/v.

- Catalyst: TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical).

- Potassium bromide (KBr).

- Sodium bicarbonate solution.

- Solvent: Dichloromethane (DCM).

- Temperature: 0 to 2 °C.

-

- 4-Methyl-5-hydroxymethyl-thiazole is dissolved in DCM.

- Sodium bicarbonate aqueous solution is added at 30-32 °C.

- The mixture is cooled to 0 °C.

- KBr and TEMPO are added.

- NaOCl solution is added dropwise over 1 hour at 0-2 °C.

- Stirring continues at 0-2 °C, monitoring by HPLC.

- After reaction completion, organic and aqueous layers are separated.

- The organic layer is washed with alkaline solution and brine, dried, filtered, and concentrated.

-

- Yield: 36-38 g from 50 g starting material.

- Purity: 97-98% by HPLC.

-

Method B: Pyridinium Chlorochromate (PCC) Oxidation

-

- PCC in dichloromethane.

- Temperature: 15-30 °C.

-

- PCC is dissolved in DCM and cooled.

- 4-Methyl-5-hydroxymethyl-thiazole solution in DCM is added slowly.

- Reaction stirred at 25-30 °C, monitored by HPLC.

- After completion, the mixture is decanted to remove inorganic residue.

- The organic layer is washed, dried, and concentrated.

- The product is isolated by solvent evaporation.

-

- Yield: Approximately 30 g from 50 g starting material.

- Purity: >99% by HPLC.

-

Both oxidation methods provide high purity 4-methyl-5-formyl-thiazole suitable for further functionalization.

Introduction of the Piperidinyl Group at the 2-Position

The 2-piperidin-1-yl substitution on the thiazole ring can be introduced via nucleophilic aromatic substitution or amination reactions.

-

-

- Starting material: 2-aminothiazole-5-carbaldehyde.

- Potassium carbonate (K2CO3) as base.

- Solvent: N,N-dimethylformamide (DMF).

- Alkylating agent: 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride (for related piperazinyl substitution).

- Temperature: Room temperature to 90 °C.

- Reaction time: 6 hours.

-

- 2-Aminothiazole-5-carbaldehyde and K2CO3 are dissolved in DMF.

- Alkylating agent is added.

- The mixture is stirred at room temperature for 1 hour, then heated to 90 °C for 5 hours.

- After reaction, the mixture is evaporated, dissolved in water, and extracted with ethyl acetate.

- Organic layers are combined, washed, dried, filtered, and evaporated to yield the product.

-

- Yield: Approximately 50%.

- Product: 2-(4-methylpiperazin-1-yl)thiazole-5-carbaldehyde (similar substitution pattern).

-

While this example is for a piperazinyl derivative, analogous methods apply to piperidinyl substitution by using appropriate amine reagents.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Methyl-thiazole-5-carboxylate ester | NaBH4, AlCl3, Monoglyme | -10 to 25 | 55-60 | 97-98% | Reduction to 4-methyl-5-hydroxymethyl-thiazole |

| 2a | 4-Methyl-5-hydroxymethyl-thiazole | NaOCl, TEMPO, KBr, NaHCO3, DCM | 0 to 2 | 72-76* | 97-98% | Oxidation to aldehyde (TEMPO method) |

| 2b | 4-Methyl-5-hydroxymethyl-thiazole | PCC, DCM | 15 to 30 | 60 | >99% | Oxidation to aldehyde (PCC method) |

| 3 | 2-Aminothiazole-5-carbaldehyde | K2CO3, DMF, alkylating agent (e.g., chloroethyl amine) | 20 to 90 | ~50 | Not specified | Introduction of piperidinyl group analog |

*Yield estimated from reported grams recovered relative to starting material.

Research Findings and Industrial Considerations

The use of sodium borohydride with aluminum chloride is a significant improvement over hazardous LiAlH4 reductions, offering better safety and scalability.

The TEMPO/NaOCl oxidation system is favored for its mild conditions and environmental compatibility compared to chromium-based oxidants like PCC or Jones reagent, though PCC provides slightly higher purity products.

The piperidinyl substitution step requires careful control of reaction conditions to achieve good yields and purity, with DMF as a common solvent and potassium carbonate as base.

The overall synthetic route is designed to be industrially viable, with moderate temperatures, safe reagents, and high purity products suitable for pharmaceutical intermediate use.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 4-Methyl-2-piperidin-1-yl-thiazole-5-carboxylic acid.

Reduction: 4-Methyl-2-piperidin-1-yl-thiazole-5-methanol.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde has been explored for its antimicrobial activity. Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

- Antibacterial effects : The compound shows promise as a lead structure for developing new antimicrobial agents targeting various bacteria.

- Antifungal properties : Its structural features may enhance its efficacy against fungal pathogens .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Thiazole derivatives have previously demonstrated activity against cancer cell lines, suggesting that this compound could inhibit tumor growth through various mechanisms:

- Enzyme inhibition : Studies suggest it may interact with key enzymes involved in cancer progression, potentially leading to reduced cell proliferation .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism by which 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The piperidine group in the target compound is a six-membered amine ring, whereas the methylpiperazine analog has a seven-membered ring with an additional methyl group and secondary amine.

- Functional Group : The aldehyde group in both carbaldehyde derivatives allows for nucleophilic additions, unlike the ester group in the pyridinyl analog, which is hydrolyzed to carboxylic acids for further coupling .

- Molecular Weight : The target compound and its methylpiperazine analog have nearly identical molecular weights (~210–211 g/mol), suggesting similar solubility profiles but divergent reactivity due to substituent electronic effects.

Biological Activity

4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic compound notable for its thiazole ring, piperidine moiety, and carbaldehyde group. This compound has garnered attention due to its diverse biological activities, which are crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2OS, with a molecular weight of 210.3 g/mol. The unique combination of the thiazole ring and piperidine structure enhances its biological reactivity and activity compared to other related compounds.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including lung cancer and liver cancer. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring can enhance cytotoxicity against specific cancer types .

| Compound | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Breast Cancer (MDA-MB-231) |

| Compound B | 1.98 ± 1.22 | Liver Cancer (HepG2) |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Research indicates that thiazole derivatives can act as effective antimicrobial agents, inhibiting the growth of bacteria and fungi.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. For example, its structural similarity to other active compounds allows it to modulate various biochemical pathways, influencing cellular responses and enzyme activities.

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in cancer models. For instance, one study reported a significant reduction in cell viability in HepG2 liver cancer cells when treated with this compound, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo research is limited but suggests promising results in animal models for both anticancer and antimicrobial activities. Further studies are necessary to validate these findings and explore the therapeutic potential in clinical settings.

Q & A

Q. What are the common synthetic routes for 4-methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, a Vilsmeier–Haack reaction can introduce the carbaldehyde group (as seen in aldehyde-functionalized heterocycles) . Piperidine substitution at the 2-position is achieved via nucleophilic aromatic substitution under reflux conditions with polar aprotic solvents like DMF or THF. Optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., K₂CO₃) to minimize by-products like unreacted piperidine or over-oxidized intermediates .

Q. How are purity and structural integrity validated for this compound?

Characterization relies on melting point analysis (e.g., mp 74.5–76.5°C for analogous thiazole-carbaldehydes) , spectroscopic techniques (¹H/¹³C NMR, IR), and elemental analysis . For instance, NMR can confirm the aldehyde proton (δ ~9.8–10.2 ppm) and piperidinyl CH₂ groups (δ ~1.5–2.5 ppm). IR bands at ~1680–1700 cm⁻¹ verify the aldehyde C=O stretch. Discrepancies between calculated and experimental elemental composition (e.g., C, H, N) indicate impurities .

Q. What solvents and storage conditions are recommended for this compound?

The compound is typically soluble in DMSO, DMF, or dichloromethane. Storage at –20°C under inert atmosphere (N₂/Ar) is advised to prevent aldehyde oxidation or thiazole ring degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in piperidinyl substitution be addressed during synthesis?

Competing substitution at other positions (e.g., 4-methyl group) may occur. Computational tools (DFT calculations) predict electrophilic sites, while HPLC-MS monitors reaction progress. Using bulky bases (e.g., DBU) or low temperatures (0–25°C) can suppress side reactions. For example, highlights alkaline conditions for selective aldehyde formation .

Q. How to resolve contradictory spectral data, such as ambiguous proton environments in NMR?

Overlapping signals (e.g., piperidinyl CH₂ vs. thiazole CH₃) require 2D NMR (COSY, HSQC) or deuterated solvent screening . In one study, variable-temperature NMR differentiated dynamic rotational isomers in piperidine-containing compounds . Conflicting IR data may arise from moisture; thus, rigorous drying (molecular sieves) is critical.

Q. What strategies are used to evaluate bioactivity, and how are false positives minimized?

Receptor binding assays (e.g., 5-HT or dopamine receptors) screen for activity, with positive controls (e.g., known agonists/antagonists) and dose-response curves to validate specificity. For example, arylpiperazinyl-thiazoles were tested for 5-HT receptor affinity using radioligand displacement . Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, as seen in ’s docking poses . False positives are mitigated via counter-screens against unrelated receptors and cytotoxicity assays.

Q. How can computational modeling guide structural optimization for enhanced pharmacokinetics?

QSAR models correlate substituent effects (e.g., 4-methyl vs. fluorophenyl groups) with logP, solubility, and metabolic stability. MD simulations assess binding pocket retention, while ADMET predictors (e.g., SwissADME) flag liabilities like poor bioavailability. ’s focus on pyrazinyl-thiazoles as antimicrobial templates illustrates this approach .

Critical Analysis of Contradictory Evidence

- Synthesis Routes : describes formaldehyde-mediated aldehyde introduction under alkaline conditions, while uses hydrazine hydrate for cyclization. These methods are context-dependent; substrate electronics dictate optimal conditions .

- Bioactivity : emphasizes serotonin receptor binding, whereas focuses on antimicrobial activity. This suggests divergent applications based on substituent tuning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.